![molecular formula C15H19N9 B2452304 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine CAS No. 1105196-41-5](/img/structure/B2452304.png)

2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

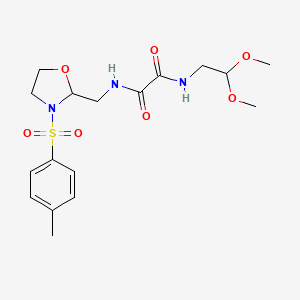

The compound “2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrimidine rings, for example, can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through laboratory analysis .Scientific Research Applications

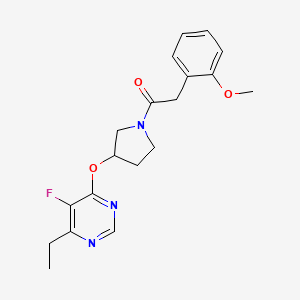

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel compounds through various chemical reactions involving pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study outlined a four-step synthesis of (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, which involved cyclisation of ynone with dinucleophiles to afford a series of novel compounds including pyrazolo[1,5-a]pyrimidin-yl ethanamines (J. Svete et al., 2015). Another study reported the synthesis of thiadiazoles, pyrazolo[1,5-a]pyrimidines, and other derivatives starting from 1-(5-bromobenzofuran-2-yl)ethanone, showcasing the diversity in chemical synthesis utilizing similar core structures (A. Abdelhamid et al., 2016).

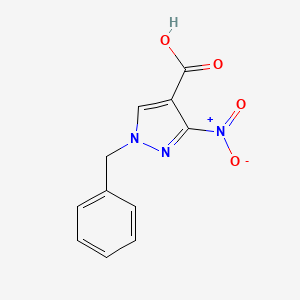

Anticancer and Antimicrobial Activities

Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their potential anti-phosphodiesterase-5 (PDE-5) activity, highlighting the therapeutic potential of these compounds (Ziqin Su et al., 2021). Furthermore, research into piperazine-2,6-dione derivatives has explored their anticancer activities, indicating the role of these compounds in developing new therapeutic agents (Sandeep Kumar et al., 2013).

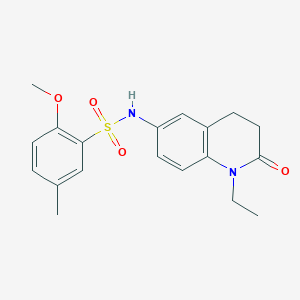

σ1 Receptor Antagonism for Pain Management

The development of novel σ1 receptor antagonists for pain management has been an area of active research. A specific study highlighted the synthesis and pharmacological activity of pyrazoles leading to the identification of a clinical candidate, EST64454, for the treatment of pain. This compound demonstrated significant solubility, metabolic stability, and antinociceptive properties in preclinical models (J. Díaz et al., 2020).

Interaction with Plasma Proteins

Investigations into the interactions between novel pyrazolo[1,5-a]pyrimidine derivatives and plasma proteins, such as bovine serum albumin (BSA), provide insights into the pharmacokinetic properties of these compounds. Studies have utilized fluorescence, time-resolved fluorescence, and circular dichroism spectroscopy to understand how these compounds bind to BSA, indicating potential implications for their distribution and efficacy in biological systems (Ling-Ling He et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cognition functions . This is particularly relevant in the context of Alzheimer’s disease, where a deficiency in acetylcholine is believed to cause memory and cognitive impairment .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N9/c16-2-5-24-14-12(10-21-24)13(19-11-20-14)22-6-8-23(9-7-22)15-17-3-1-4-18-15/h1,3-4,10-11H,2,5-9,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESPXYHKADCSBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2C=NN3CCN)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B2452222.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2452226.png)

![Naphthalen-2-yl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2452228.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride](/img/structure/B2452229.png)

![5-[1-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2452230.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452236.png)

![4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2452237.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2452238.png)

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2452244.png)